molecular formula C23H28N2O3 B2972193 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide CAS No. 921834-82-4

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide

Cat. No.: B2972193
CAS No.: 921834-82-4
M. Wt: 380.488
InChI Key: PQHPDSFMAZDNLG-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide is a complex organic compound with a unique structure that includes an oxazepine ring fused to a benzene ring

Scientific Research Applications

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the oxazepine ring, followed by functionalization to introduce the isobutyl and dimethyl groups. The final step often involves the coupling of the oxazepine derivative with 4-methylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes would also focus on ensuring the safety and environmental compliance of the production method.

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Mechanism of Action

The mechanism of action of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide include other oxazepine derivatives and benzamide compounds. Examples include:

  • N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide
  • N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the oxazepine ring with the benzamide moiety. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-15(2)13-25-19-11-10-18(12-20(19)28-14-23(4,5)22(25)27)24-21(26)17-8-6-16(3)7-9-17/h6-12,15H,13-14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHPDSFMAZDNLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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